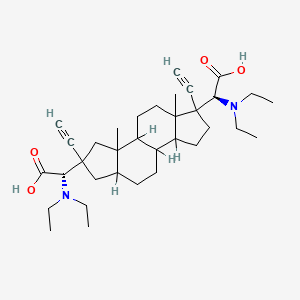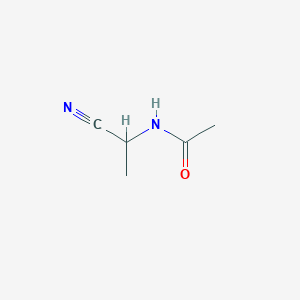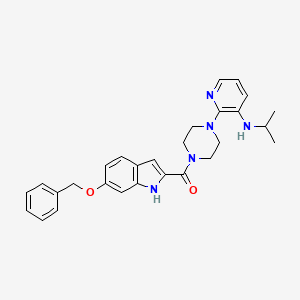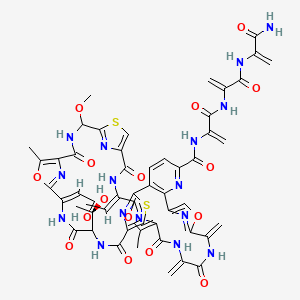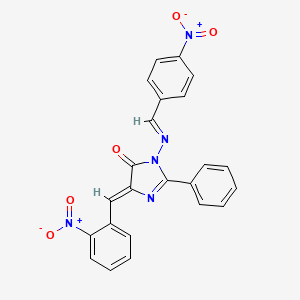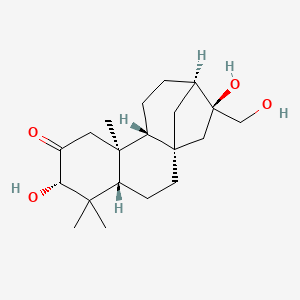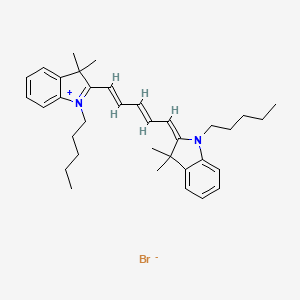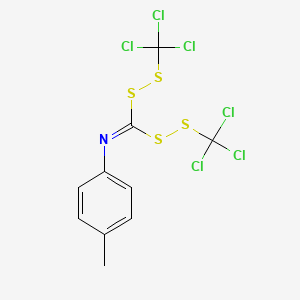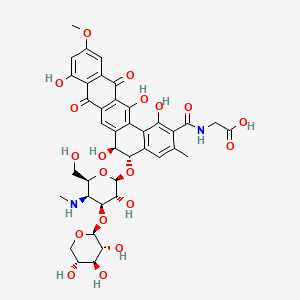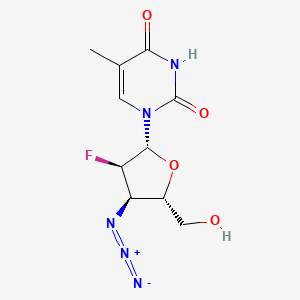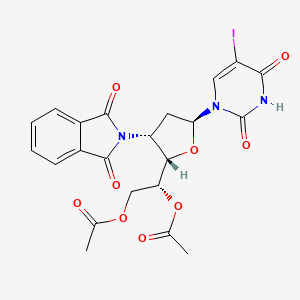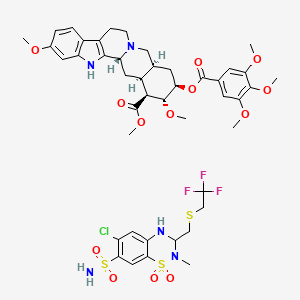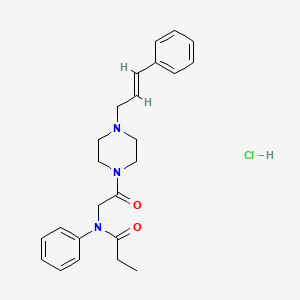
N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenylpropanamide moiety, and a hydrochloride salt form. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride typically involves multiple steps, including the formation of the piperazine ring, the attachment of the phenylpropanamide group, and the final conversion to the hydrochloride salt. Common reagents used in these reactions include piperazine, phenylpropanamide derivatives, and hydrochloric acid. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods are employed to produce high-quality this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially different biological activities.
Aplicaciones Científicas De Investigación
N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride include other piperazine derivatives and phenylpropanamide compounds. Examples include:
- N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-methylpropanamide
- N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-ethylpropanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its hydrochloride salt form, which may confer unique chemical and biological properties
Propiedades
Número CAS |
82387-56-2 |
|---|---|
Fórmula molecular |
C24H30ClN3O2 |
Peso molecular |
428.0 g/mol |
Nombre IUPAC |
N-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C24H29N3O2.ClH/c1-2-23(28)27(22-13-7-4-8-14-22)20-24(29)26-18-16-25(17-19-26)15-9-12-21-10-5-3-6-11-21;/h3-14H,2,15-20H2,1H3;1H/b12-9+; |
Clave InChI |
MEMNUMHDKSCSNF-NBYYMMLRSA-N |
SMILES isomérico |
CCC(=O)N(CC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canónico |
CCC(=O)N(CC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


